1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance and any distinctive characteristics.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the final product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Polymorphs and Solubility Improvement
- Crystal Forms and Solubility: Polymorphs of a similar compound were studied for improvements in dissolution and absorption. Alpha and beta forms, as well as an amorphous form, were investigated for solubility in water and bioavailability enhancement through solid dispersion and wet grinding methods (Yano et al., 1996).
Pharmacological Properties
- Gastrin/CCK-B Receptor Antagonist: A compound closely related to 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea demonstrated potent and selective antagonism at the gastrin/cholecystokinin-B (CCK-B) receptor, both in vitro and in vivo (Takinami et al., 1997).
Radioiodinated Antagonists
- Radioiodinated Benzodiazepines: Novel radioiodinated 1,4-benzodiazepines were synthesized as selective antagonists at cholecystokinin receptors. These compounds are valuable in identifying receptor binding sites and potential in vivo tumor targeting (Akgün et al., 2009).
Antimicrobial and Antioxidant Activities
- Novel Imidazole Ureas: New derivatives containing the 1,4-benzodiazepine structure were evaluated for antimicrobial properties (Rani et al., 2014).
- Antioxidant Derivatives: Derivatives with the 1,4-benzodiazepine core were synthesized and assessed for antioxidant activity (George et al., 2010).
Metal Complex Formation
- Metal Complexes with Palladium(II): 1,4-Benzodiazepines, including compounds similar to 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, were found to form complexes with palladium(II), showing potential in coordination chemistry and material science (Cusumano et al., 1991).
Colloidal Particle Formation
- Stability and Absorption of Colloidal Particles: Investigations into the stability and absorption of colloidal particles formed from a solid dispersion system of a related compound showed promising pharmaceutical applications (Yano et al., 1996).
Receptor Antagonism
- Irreversible CCK-B Receptor Antagonism: YM022, a compound closely related, acted as an irreversible antagonist at the CCK-B receptor, highlighting its potential in receptor modulation studies (Dunlop et al., 1997).
Allosteric Antagonist Effects
- Effects on CB1 Receptor Modulation: A compound with a similar structure was explored for its effects on CB1 receptor modulation, providing insights into allosteric antagonist actions in the central nervous system (Wang et al., 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also include recommendations for safe handling and disposal of the compound.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that handling chemicals should always be done with appropriate safety precautions and under the supervision of a trained professional.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c1-28-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)26-21(22(28)29)27-23(30)25-17-13-11-16(24)12-14-17/h2-14,21H,1H3,(H2,25,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXJTSZBOBZLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea |
Synthesis routes and methods
Procedure details
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